2,3-O-Carbonyl-alpha-D-mannopyranose
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Description
Synthesis Analysis
The synthesis of derivatives related to 2,3-O-Carbonyl-alpha-D-mannopyranose has been extensively studied. For instance, octyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and its phosphate derivatives have been synthesized for studies related to the biosynthesis of glycoproteins in amoebae (Hällgren & Hindsgaul, 1994). Another approach involved the synthesis of methyl 3-O-(β-D-mannopyranosyl)-α-D-mannopyranoside from sulfonate intermediates, showcasing a method to link mannopyranoside units (Awad, Ashry, & Schuerch, 1986).
Molecular Structure Analysis
The crystal and molecular structure of related mannopyranose derivatives, such as O-β-D-mannopyranosyl-(1→4)-α-D-mannopyranose (mannobiose), has been determined, providing insight into the conformation and configuration of these sugars (Sheldrick, Mackie, & Akrigg, 1984).
Chemical Reactions and Properties
The synthesis and properties of mannopyranoside derivatives often involve key reactions such as glycosylation, phosphorylation, and protective group manipulations. For example, the synthesis of 1,2- and 1,3-N-linked disaccharides of 5-thio-alpha-D-mannopyranose as potential inhibitors of mannosidase enzymes demonstrates complex chemical reactions tailored to produce specific glycosidic linkages (Johnston & Pinto, 1998).
Scientific Research Applications
Chemical Synthesis and Polymerization
- Polymer Synthesis : 2,3-O-Carbonyl-alpha-D-mannopyranose derivatives have been used in the synthesis of complex polysaccharides. For instance, Kobayashi, Nomura, and Okada (1993) demonstrated the preparation of a comb-shaped, branched stereoregular polysaccharide using a derivative of this compound in a complex polymerization process (Kobayashi, Nomura, & Okada, 1993).
Glycosylation and Carbohydrate Chemistry
- Glycosylation Techniques : Research by Crich, Cai, and Dai (2000) highlights the use of this compound derivatives in glycosylation reactions. They demonstrated highly diastereoselective alpha-mannopyranosylation, an essential technique in carbohydrate chemistry (Crich, Cai, & Dai, 2000).
Carbohydrate Derivatives Synthesis
- Synthesis of Carbohydrate Derivatives : The research by Abronina et al. (2005) involves the use of this compound derivatives in the synthesis of a mannopentaoside, a complex carbohydrate structure (Abronina et al., 2005).
Surface Chemistry and Protein Binding
- Surface Chemistry and Protein Binding : Karamanska et al. (2005) explored the use of thioctic acid amides of alpha-d-mannopyranoside derivatives in achieving low nonspecific protein binding to carbohydrates presented on gold surfaces. This research provides insights into potential biomedical and analytical applications (Karamanska et al., 2005).
properties
IUPAC Name |
(3aR,4S,7R)-4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O7/c8-1-2-3(9)4-5(6(10)12-2)14-7(11)13-4/h2-6,8-10H,1H2/t2?,3-,4?,5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPSKQDMZPNHOX-ZUEQSLHLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C2C(C(O1)O)OC(=O)O2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C2[C@H]([C@H](O1)O)OC(=O)O2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661854 |
Source
|
Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76548-27-1 |
Source
|
Record name | 2,3-O-(Oxomethylidene)-alpha-D-erythro-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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